1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a sulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 5-tert-butyl-2-ethoxybenzene using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Piperazine Substitution: The sulfonyl intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine derivative.
Ethanone Addition: Finally, the piperazine derivative undergoes acylation with ethanoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(2-Ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the tert-butyl group, potentially affecting its steric and electronic properties.
1-[4-(5-Tert-butylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the ethoxy group, which may influence its solubility and reactivity.
Uniqueness: 1-[4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the combination of the tert-butyl and ethoxy groups, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural uniqueness makes it a valuable compound for further research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(5-tert-butyl-2-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-6-24-16-8-7-15(18(3,4)5)13-17(16)25(22,23)20-11-9-19(10-12-20)14(2)21/h7-8,13H,6,9-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLABYQUCBXPKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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